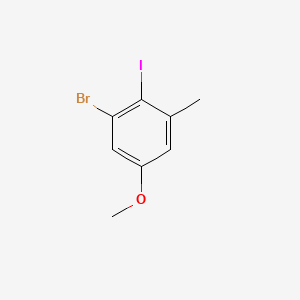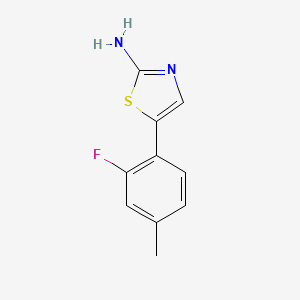
5-(2-Fluoro-4-methylphenyl)thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Fluoro-4-methylphenyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a 2-fluoro-4-methylphenyl group. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the fluoro and methyl groups on the phenyl ring can significantly influence the compound’s chemical and biological behavior.
准备方法
The synthesis of 5-(2-Fluoro-4-methylphenyl)thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoro-4-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the thiazole derivative using an oxidizing agent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反应分析
5-(2-Fluoro-4-methylphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, particularly at positions ortho and para to the fluoro group.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as an anti-inflammatory and antitumor agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The biological activity of 5-(2-Fluoro-4-methylphenyl)thiazol-2-amine is attributed to its ability to interact with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in inflammation and cancer . The exact mechanism of action can vary depending on the specific biological context and target.
相似化合物的比较
5-(2-Fluoro-4-methylphenyl)thiazol-2-amine can be compared with other thiazole derivatives such as:
5-(2-Chloro-4-methylphenyl)thiazol-2-amine: Similar structure but with a chlorine substituent instead of fluorine, which can affect its reactivity and biological activity.
5-(2-Methoxy-4-methylphenyl)thiazol-2-amine: Contains a methoxy group, which can influence its solubility and interaction with biological targets.
5-(2-Bromo-4-methylphenyl)thiazol-2-amine:
Each of these compounds has unique properties that make them suitable for different applications, highlighting the importance of substituent effects on the thiazole ring.
属性
分子式 |
C10H9FN2S |
|---|---|
分子量 |
208.26 g/mol |
IUPAC 名称 |
5-(2-fluoro-4-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9FN2S/c1-6-2-3-7(8(11)4-6)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13) |
InChI 键 |
NMCCMPQKZVXLPM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C2=CN=C(S2)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



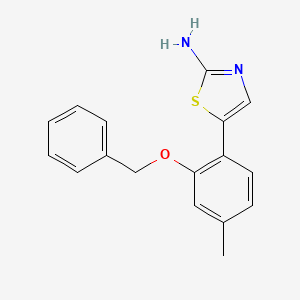
![(2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B14759326.png)
![5-Amino-2-[2-(4-nitrophenyl)vinyl]cyclohexa-2,4-diene-1,1-disulfonic acid](/img/structure/B14759327.png)

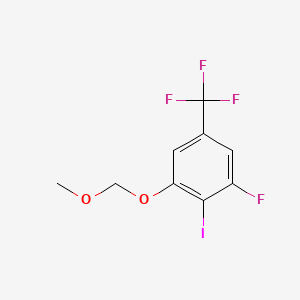
![2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol](/img/structure/B14759334.png)

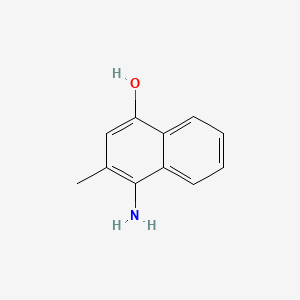
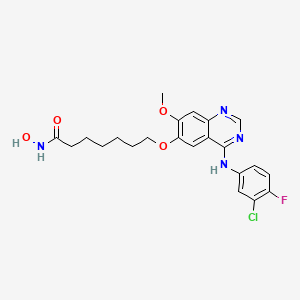
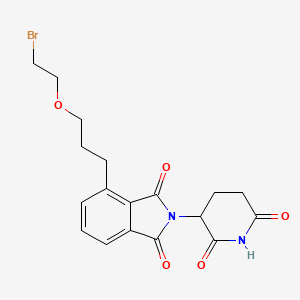
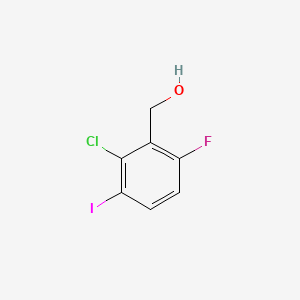
![[S(R)]-N-[(1R)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14759384.png)
